2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro-nitro-phenyl group, a fluoro-benzylidene group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-nitro-phenyl group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the oxazole ring.
Addition of the fluoro-benzylidene group: This is usually done through a condensation reaction between a fluoro-benzaldehyde and the oxazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure precise control over reaction conditions.
Catalysts: To enhance reaction rates and yields.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Oxidized derivatives: Formed from the oxidation of the compound.
Substituted derivatives: Formed from the substitution of the chloro group.
Scientific Research Applications
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-4-nitro-phenyl)-4H-oxazol-5-one: Lacks the fluoro-benzylidene group.
2-(2-Chloro-phenyl)-4-(3-fluoro-benzylidene)-4H-oxazol-5-one: Lacks the nitro group.
2-(4-Nitro-phenyl)-4-(3-fluoro-benzylidene)-4H-oxazol-5-one: Lacks the chloro group.
Uniqueness
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is unique due to the presence of all three functional groups (chloro, nitro, and fluoro-benzylidene) in its structure, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H8ClFN2O4 |
---|---|
Molecular Weight |
346.69g/mol |
IUPAC Name |
(4Z)-2-(2-chloro-4-nitrophenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8ClFN2O4/c17-13-8-11(20(22)23)4-5-12(13)15-19-14(16(21)24-15)7-9-2-1-3-10(18)6-9/h1-8H/b14-7- |
InChI Key |
KLTKKWBUIBXNGW-AUWJEWJLSA-N |
SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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